molecular formula C20H20N4O2 B607694 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide CAS No. 2009273-60-1

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

Cat. No.: B607694
CAS No.: 2009273-60-1
M. Wt: 348.41
InChI Key: UCYSSYGGXOFJKK-UHFFFAOYSA-N
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Description

6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a hydroxyphenyl group, and a carboxamide group attached to a bipyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated pyridine.

    Introduction of Functional Groups: The amino, ethyl, hydroxyphenyl, and carboxamide groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the hydroxyphenyl group can be added through electrophilic aromatic substitution.

    Final Assembly: The final step involves the coupling of the functionalized bipyridine core with N-methylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include quinone derivatives, amino-substituted bipyridines, and various alkylated derivatives.

Scientific Research Applications

6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its bipyridine core.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide involves its interaction with specific molecular targets. The bipyridine core can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and stability. The hydroxyphenyl group may also contribute to its antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • 6-amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide is unique due to its specific combination of functional groups and bipyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2009273-60-1

Molecular Formula

C20H20N4O2

Molecular Weight

348.41

IUPAC Name

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26)

InChI Key

UCYSSYGGXOFJKK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE-6776;  GNE 6776;  GNE6776

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide and how does this interaction provide insights for researchers?

A1: The research paper focuses on the interaction of this compound with USP7. [] While the abstract doesn't detail the downstream effects, studying the complex structure can provide crucial information for researchers.

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